Crystal Structure Planarity and Supramolecular Architecture: 2-(4-Bromophenyl)-6-methylchroman-4-one vs. Alternative Flavone Scaffolds
Single-crystal X-ray diffraction analysis at T = 100 K reveals that 2-(4-bromophenyl)-6-methylchroman-4-one adopts an exceptionally planar molecular conformation, with an RMS deviation from the plane through all non-hydrogen atoms of 0.036 Å [1]. This near-perfect planarity distinguishes the compound from many other flavone derivatives that exhibit torsional deviation between the benzopyranone core and the pendant phenyl ring. The molecules assemble into a layered supramolecular structure stabilized by C—H⋯O hydrogen bonds and π–π stacking interactions [1]. In contrast, alternative chroman-4-one scaffolds bearing aliphatic substituents (e.g., 6,8-dibromo-2-pentylchroman-4-one) lack this extended planar aromatic architecture and consequently exhibit different intermolecular packing and protein-binding geometries [2].
| Evidence Dimension | Molecular planarity (RMS deviation from plane) |
|---|---|
| Target Compound Data | 0.036 Å (RMS deviation for all non-H atoms) |
| Comparator Or Baseline | Flavone analogs with torsion angles >0° (non-planar); 6,8-dibromo-2-pentylchroman-4-one (non-planar, aliphatic 2-substituent) |
| Quantified Difference | Target compound: near-perfect planarity; comparator: measurable torsion between ring systems (no quantitative RMS data available for comparator) |
| Conditions | Single-crystal X-ray diffraction, T = 100 K, R factor = 0.028, wR factor = 0.070 |
Why This Matters
The exceptional molecular planarity and defined solid-state packing are critical parameters for X-ray crystallography co-crystallization studies, structure-based drug design, and quality control of crystalline material.
- [1] Acta Crystallographica Section E: Structure Reports Online. 2010; E66: o966–o967. 2-(4-Bromophenyl)-6-methyl-4H-1-benzopyran-4-one (4′-bromo-6-methylflavone). DOI: 10.1107/S1600536810010718. View Source
- [2] Fridén-Saxin M, et al. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. 2012; 55(16): 7104-7113. View Source
